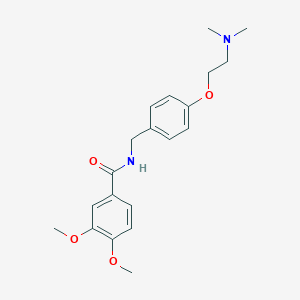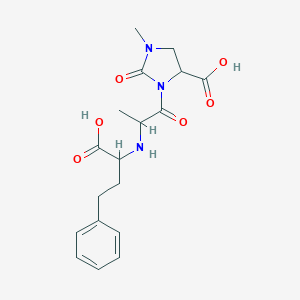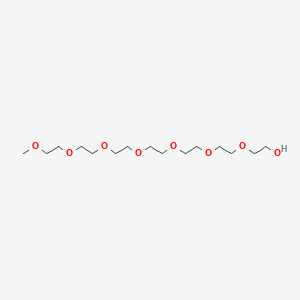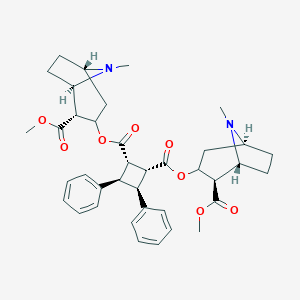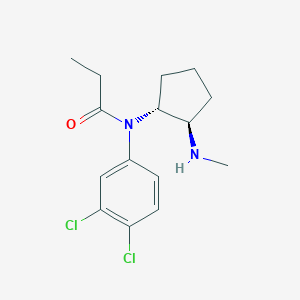
N-Desmethyleclanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyleclanamine, also known as N-Desmethylclozapine or N-DMC, is a metabolite of the antipsychotic drug clozapine. It has gained attention in recent years due to its potential therapeutic effects in various neurological disorders.
Mechanism of Action
The exact mechanism of action of N-DMC is not fully understood. However, it is believed to act as an antagonist at various neurotransmitter receptors in the brain, including the dopamine D1, D2, and D4 receptors, as well as the serotonin 5-HT2A and 5-HT2C receptors. This may contribute to its antipsychotic and mood-stabilizing effects.
Biochemical and Physiological Effects:
N-DMC has been shown to have similar antipsychotic and mood-stabilizing effects as clozapine, but with fewer side effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-DMC has been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-DMC in lab experiments is its high potency and selectivity for certain receptors in the brain. This allows for more targeted and specific studies of its mechanism of action and potential therapeutic effects. However, one limitation is the difficulty in obtaining pure samples of N-DMC for research purposes.
Future Directions
There are several potential future directions for research on N-DMC. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic effects in various neurological disorders. Finally, the development of more efficient and cost-effective synthesis methods for N-DMC could facilitate further research in this area.
In conclusion, N-Desmethyleclanamine has shown promising potential as a therapeutic agent in various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic effects. However, its high potency and selectivity for certain receptors in the brain make it a valuable tool for studying the neurobiology of these disorders.
Synthesis Methods
N-DMC is synthesized by the enzymatic conversion of clozapine in the liver. The enzyme responsible for this conversion is cytochrome P450 1A2 (CYP1A2). N-DMC has a half-life of approximately 12 hours and is excreted primarily in urine.
Scientific Research Applications
N-DMC has been studied for its potential therapeutic effects in various neurological disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease. It has been shown to have a higher affinity for certain receptors in the brain, such as the serotonin 5-HT2A and 5-HT2C receptors, compared to clozapine. This suggests that N-DMC may have a more targeted and effective mechanism of action in treating these disorders.
properties
CAS RN |
116271-40-0 |
|---|---|
Molecular Formula |
C15H20Cl2N2O |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(methylamino)cyclopentyl]propanamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-3-15(20)19(14-6-4-5-13(14)18-2)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
DJHNZQSKIXGMRQ-ZIAGYGMSSA-N |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCC[C@H]1NC)C2=CC(=C(C=C2)Cl)Cl |
SMILES |
CCC(=O)N(C1CCCC1NC)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCC(=O)N(C1CCCC1NC)C2=CC(=C(C=C2)Cl)Cl |
Other CAS RN |
116271-40-0 |
synonyms |
N-demethyleclanamine N-desmethyleclanamine N-desmonomethyleclanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



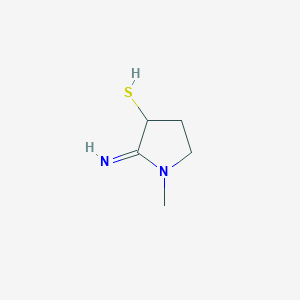
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)

![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
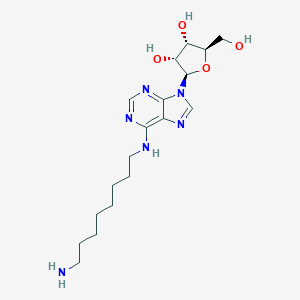
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
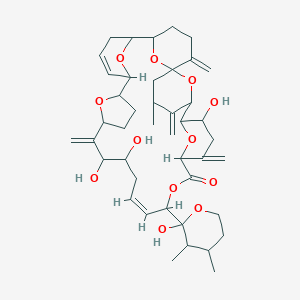
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)

